spirulan - 172929-12-3

spirulan

Catalog Number: EVT-1511807
CAS Number: 172929-12-3
Molecular Formula: C6H9N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Spirulina platensis is a blue-green microalga that thrives in alkaline water bodies. It has been used as a dietary supplement and functional food due to its high protein content, vitamins, and minerals. The extraction of spirulan from Spirulina platensis typically involves aqueous extraction methods that isolate the polysaccharide from the biomass.

Classification

Spirulan is classified under the category of polysaccharides, with specific characteristics that include:

  • Type: Sulfated polysaccharide
  • Source: Cyanobacteria (Spirulina platensis)
  • Biological Activity: Antiviral, anticancer, immunomodulatory
Synthesis Analysis

Methods

The synthesis of spirulan involves several extraction techniques from Spirulina platensis. Common methods include:

  1. Aqueous Extraction:
    • Approximately 10 grams of dried Spirulina platensis powder is mixed with 100 mL of deionized water.
    • The mixture is heated at 90°C for 45 minutes to facilitate the extraction of spirulan.
    • The solution is filtered to remove debris, yielding a clear extract rich in spirulan.
  2. Green Synthesis:
    • Spirulan can also be utilized in the green synthesis of nanoparticles, such as titanium dioxide nanoparticles. The aqueous extract acts as both a reducing and stabilizing agent during the synthesis process.

Technical Details

The extraction process may vary based on the desired purity and yield of spirulan. Factors such as temperature, time, and solvent composition are optimized to enhance extraction efficiency.

Molecular Structure Analysis

Structure

Spirulan's molecular structure consists of a backbone of glucose units with sulfate groups attached. The specific arrangement of these groups contributes to its biological activity.

Data

  • Molecular Formula: C₁₄H₂₃O₁₁S
  • Molecular Weight: Approximately 365 g/mol
  • Structural Features: The presence of sulfate groups enhances solubility and biological interactions.
Chemical Reactions Analysis

Reactions

Spirulan participates in various chemical reactions, particularly in the formation of complexes with metal ions during nanoparticle synthesis. It can also interact with other biomolecules, influencing their stability and activity.

Technical Details

The reactions involving spirulan typically include:

  • Reduction Reactions: Spirulan can reduce metal ions to form nanoparticles.
  • Complexation: It forms complexes with various metal ions, enhancing their solubility and bioavailability.
Mechanism of Action

Process

The mechanism by which spirulan exerts its biological effects involves multiple pathways:

  1. Antiviral Activity: Spirulan inhibits viral replication by interfering with viral entry into host cells.
  2. Immunomodulation: It enhances immune responses by promoting the activity of immune cells.
  3. Antioxidant Effects: Spirulan exhibits antioxidant properties that protect cells from oxidative stress.

Data

Studies have shown that spirulan can significantly reduce viral load in infected cells and enhance the production of cytokines associated with immune responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dark green powder or extract.
  • Solubility: Soluble in water due to its polysaccharide nature.
  • Taste: Slightly earthy flavor typical of algal products.

Chemical Properties

  • pH Stability: Spirulan remains stable within a pH range of 5 to 8.
  • Thermal Stability: It exhibits stability at temperatures below 70°C but may degrade at higher temperatures.

Relevant Data or Analyses

Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are employed to analyze the functional groups and structural integrity of spirulan.

Applications

Scientific Uses

Spirulan has several applications in scientific research and industry:

  1. Nutraceuticals: Used as a dietary supplement for enhancing health and wellness.
  2. Pharmaceuticals: Investigated for potential antiviral and anticancer therapies.
  3. Nanotechnology: Employed in the green synthesis of nanoparticles for biomedical applications.
  4. Food Industry: As a natural thickening agent or stabilizer in food products.
Taxonomic Classification and Biological Origins of Spirulan-Producing Cyanobacteria

Phylogenetic Characterization of Arthrospira spp. as Spirulan Sources

Spirulan, the sulfated polysaccharide with demonstrated antiviral and anticoagulant properties, is biosynthesized exclusively by specific cyanobacteria within the revised taxonomic framework of Arthrospira and Limnospira. Historically, spirulan-producing organisms were classified under the genus Spirulina, but molecular phylogenetic analyses have necessitated significant taxonomic reclassification. The 16S rRNA gene sequencing reveals that commercial spirulan-producing strains (previously termed Arthrospira platensis, A. maxima, and A. fusiformis) form a distinct monophyletic clade with <91.21% sequence similarity to the type species Arthrospira jenneri [8]. This genetic divergence, coupled with ecological and ultrastructural differences, led to their reclassification into the genus Limnospira in 2019, with Limnospira fusiformis as the type species [8] [9].

Whole-genome sequencing of over 30 strains confirms that Limnospira encompasses two primary species: L. platensis (incorporating former A. platensis and A. fusiformis strains) and L. maxima [7] [9]. The V3-V4 region of the 16S rRNA gene serves as a reliable marker for distinguishing these species, which are the primary industrial sources of spirulan [9]. Phylogenomic analyses further separate Limnospira from true Spirulina species (e.g., S. subsalsa), which lack spirulan biosynthesis capability and may produce toxins absent in Limnospira [7] [10]. Notably, genetic diversity exists within Limnospira populations, as evidenced by Siberian isolate O9.13F (clade III) exhibiting adaptations to temperate climates, though core spirulan biosynthesis genes appear conserved across geographically distinct strains [6].

Table 1: Genetic Markers for Differentiation of Spirulan-Producing Cyanobacteria

Taxonomic Group16S rRNA SimilarityDiagnostic Genetic MarkerSpirulan Production
Limnospira platensis>99.5% within speciesV3-V4 region (Species-specific)High
Limnospira maxima>99.3% within speciesV3-V4 region (Species-specific)High
Arthrospira jenneri91.21% vs LimnospiraFull 16S rRNA sequenceAbsent
Spirulina subsalsa<85% vs LimnospiracpcBA-IGS, ITS structureAbsent

Ecological Niches and Growth Conditions Favoring Spirulan Biosynthesis

Limnospira spp. inhabit alkaline, saline aquatic ecosystems characterized by extreme environmental conditions that strongly influence spirulan production. These cyanobacteria dominate tropical and subtropical soda lakes where water chemistry exhibits pH 9–11, high carbonate-bicarbonate buffering, and salinity ranging from 30–270 g/L [5] [8]. Key ecological sites include Lake Chad (Africa), Lake Texcoco (Mexico), and the Ordos Plateau lakes (Inner Mongolia, China) [2] [5]. Within these habitats, Limnospira forms massive blooms driven by high temperatures (optimal 35–38°C), intense solar radiation, and nutrient availability [5] [6].

Spirulan biosynthesis is ecologically tuned to these extreme conditions:

  • Alkaline Adaptation: The high pH eliminates competitors, allowing Limnospira to dominate and allocate resources to secondary metabolites like spirulan. Laboratory studies confirm maximal spirulan yield at pH 9.5–10.5 [5].
  • Temperature Dependence: While tropical strains exhibit optimal growth at 35–38°C [5], temperate adaptations exist. The Siberian strain O9.13F from Solenoye Lake grows optimally at 20°C and survives freezing, demonstrating spirulan production at lower temperatures (15–25°C) [6].
  • Nutrient Stress Response: Phosphorus limitation and high salinity (up to 8.5% NaCl) trigger enhanced polysaccharide synthesis, including spirulan, as a protective mechanism [6] [10].

Table 2: Environmental Parameters Influencing Spirulan Production in Natural Habitats

Environmental FactorOptimal Range for GrowthEffect on Spirulan BiosynthesisKey Geographic Locations
pH9.0–11.0Maximized above pH 9.5Lake Texcoco, Lake Nakuru
Temperature (°C)35–38 (tropical); 20 (temperate)Reduced yield outside optimumLake Chad (tropical); Solenoye (temperate)
Salinity (g/L)30–270Enhanced under moderate salt stressOrdos Plateau lakes, China
Carbonate/BicarbonateHigh (alkaline buffer)Essential for dominance in nicheEast African Rift Valley lakes
Solar RadiationHigh intensityCorrelated with polysaccharide yieldAndean Plateau lakes

Industrial cultivation mimics these ecological niches using open raceway ponds with paddle-wheel mixing in regions with high solar insolation. However, contamination risks necessitate modifications like transparent polyethylene covers or transition to closed photobioreactors for consistent spirulan quality [5] [10].

Historical Utilization of Arthrospira in Traditional Food Systems

Long before spirulan’s biochemical characterization, Limnospira (historically referred to as Spirulina or Arthrospira) constituted a significant dietary component for indigenous communities in Africa and Mesoamerica. The earliest documented use dates to the Aztec civilization (14th–16th centuries CE), where harvesters collected cyanobacterial blooms from Lake Texcoco. The biomass, called "tecuitlatl" (stone’s excrement), was sun-dried into cakes and consumed as a protein-rich food source [4] [7]. Spanish chroniclers documented its sale in Tenochtitlán markets, noting its importance during seasonal food shortages [7].

Similarly, the Kanembu people near Lake Chad (Central Africa) have harvested Limnospira for centuries, forming it into dried cakes called "dihé" or "dihé". This traditional practice involved skimming surface scum, filtering it through woven cloths, and sun-drying it into cakes for storage [4] [5]. Dihé was traditionally rehydrated in sauces accompanying millet-based meals, providing essential amino acids, vitamins (notably B12), and minerals during the prolonged dry seasons [4] [10].

The resilience of these traditional systems highlights features relevant to spirulan utilization:

  • Processing Methods: Sun-drying at 40–70°C preserved biomass integrity, maintaining bioactive compounds like spirulan in a stable state [3] [7].
  • Seasonal Harvesting: Communities timed collection with peak blooms when spirulan-rich biomass accumulated [5].
  • Cultural Integration: Both Aztec and Kanembu societies incorporated cyanobacterial biomass into ceremonial contexts, recognizing its health-promoting properties centuries before scientific validation [4] [7].

These historical precedents established Limnospira as a safe, nutrient-dense food source, paving the way for modern exploitation of its bioactive components like spirulan. Contemporary analyses confirm that traditional sun-drying methods preserve spirulan’s molecular structure and bioactivity, validating ancestral practices [3] [7].

Compound Name Mentioned:

  • Spirulan

Properties

CAS Number

172929-12-3

Product Name

spirulan

Molecular Formula

C6H9N3

Synonyms

spirulan

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